1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one
Description
1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic cathinone analog characterized by a propenone backbone (α,β-unsaturated ketone) substituted with a pyrrolidine ring and a 1,3-benzodioxol-5-yl group. This structural framework places it within the broader class of new psychoactive substances (NPS), which are designed to mimic controlled stimulants like amphetamines or cocaine. The benzodioxol moiety enhances lipophilicity and CNS penetration, while the pyrrolidine group contributes to receptor-binding interactions, particularly with monoamine transporters (e.g., dopamine, norepinephrine) .
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-14(16)15-7-3-4-11(15)10-5-6-12-13(8-10)18-9-17-12/h2,5-6,8,11H,1,3-4,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWGUZNSBCSWBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via the reaction of an amine with a suitable carbonyl compound.
Coupling of Benzodioxole and Pyrrolidine Rings: The benzodioxole and pyrrolidine rings are coupled using a cross-coupling reaction, such as a palladium-catalyzed C-N cross-coupling reaction.
Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through an aldol condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propenone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Materials Science: It is used in the development of novel materials with unique electronic properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may cause cell cycle arrest and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several synthetic cathinones and pyrrolidine derivatives. Key comparisons include:
Pharmacological and Metabolic Differences
- MDPV: The pentanone chain in MDPV increases lipophilicity and prolongs its half-life compared to the target compound’s propenone structure.
- Butylone: The methylamino group in butylone results in weaker receptor affinity compared to pyrrolidine-containing analogs, leading to milder stimulant effects .
- α-PPP-MeO : The absence of the benzodioxol group reduces serotonergic activity, shifting its pharmacological profile toward dopaminergic dominance .
Legal and Regulatory Status
- Butylone: Similarly regulated in many jurisdictions under synthetic cathinone laws .
- Target Compound: Not explicitly listed in current DEA or EMCDDA databases, but its structural similarity to MDPV may subject it to analog legislation (e.g., U.S. Federal Analog Act) .
Research Findings and Data
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | MDPV | Butylone | α-PPP-MeO |
|---|---|---|---|---|
| Molecular Weight | 283.34 g/mol | 275.34 g/mol | 221.25 g/mol | 245.31 g/mol |
| LogP (Predicted) | 2.8 | 3.1 | 1.9 | 2.5 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 | 3 |
Table 2: Receptor Binding Affinities (Hypothetical Data*)
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |
|---|---|---|---|
| Target Compound | 12.3 ± 1.2 | 45.6 ± 3.8 | >1000 |
| MDPV | 4.1 ± 0.5 | 26.7 ± 2.1 | >1000 |
| Butylone | 220 ± 15 | 480 ± 30 | 850 ± 45 |
*Based on trends from structurally related compounds .
Biological Activity
1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a benzodioxole ring , a pyrrolidine ring , and a propenone moiety , which contribute to its distinctive chemical properties. The molecular formula is , and its CAS number is 2192395-81-4.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inducing apoptosis in various cancer cell lines. Studies have shown that the compound can inhibit cell proliferation and induce cell cycle arrest, particularly in breast and prostate cancer models. The mechanism appears to involve the inhibition of specific enzymes and receptors associated with cancer progression.
The biological activity is attributed to its interaction with molecular targets such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell survival pathways.
- Receptor Modulation : It potentially modulates receptors that regulate apoptosis and cell growth.
In vitro studies have demonstrated that treatment with this compound leads to increased levels of pro-apoptotic markers while decreasing anti-apoptotic signals .
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Benzodioxole Ring : Synthesized through cyclization reactions involving catechol and formaldehyde.
- Pyrrolidine Ring Formation : Achieved via reactions between amines and carbonyl compounds.
- Coupling Reaction : A palladium-catalyzed C-N cross-coupling reaction links the benzodioxole and pyrrolidine rings.
- Propenone Moiety Formation : Finalized through aldol condensation reactions.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Study on Breast Cancer Cell Lines : A study published in the Journal of Organic Chemistry reported that the compound significantly reduced cell viability in MCF-7 breast cancer cells, with IC50 values indicating potent activity .
- Prostate Cancer Model : Another investigation showed that treatment with the compound resulted in marked tumor regression in xenograft models of prostate cancer, suggesting its potential as a therapeutic agent .
- Mechanistic Insights : Research has illustrated that the compound induces apoptosis through both intrinsic and extrinsic pathways, activating caspases and upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(1,3-Benzodioxol-5-yl)-2-methylpropan-1-one | Similar benzodioxole structure | Moderate anticancer activity |
| (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one | Similar propenone moiety | Enhanced receptor modulation |
This table highlights the unique structural features of this compound that contribute to its superior biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
